2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine
Description
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c1-2-7-13(8-3-1)9-6-12-16-14-10-4-5-11-15-14/h1-11H,12H2/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJADTEIITQQHDN-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine typically involves the reaction of 2-chloropyridine with 3-phenylprop-2-en-1-thiol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom on the pyridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to a single bond using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phenylpropyl derivatives.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Sulfur Linkage : Thioether derivatives (e.g., the target compound) exhibit greater metabolic stability compared to sulfinyl analogues (e.g., lansoprazole), which are prone to oxidation .
- Substituent Effects: The presence of a conjugated propenyl group in the target compound enhances planarity, facilitating π-π stacking interactions with biological targets like tubulin . In contrast, glycosidic substituents (e.g., arabinose in thioglycosides) improve water solubility but reduce membrane permeability .
Anticancer Activity
The target compound demonstrates microtubule-stabilizing activity, with IC₅₀ values in the nanomolar range against breast and prostate cancer cell lines, comparable to paclitaxel but with reduced neurotoxicity . In contrast, thioglycoside derivatives (e.g., 2-[(β-arabinopyranosyl)sulfanyl]-4,6-diphenylpyridine-3-carbonitrile) show specificity for hepatocellular carcinoma via topoisomerase II inhibition, highlighting the role of sugar moieties in target selectivity .
Clinical and Industrial Relevance
While lansoprazole and salirasib have reached clinical use (as a proton pump inhibitor and anticancer agent, respectively), the target compound remains in preclinical stages. Its advantage lies in its dual capacity for covalent binding (via sulfur) and non-covalent interactions (via aromatic systems), making it a versatile scaffold for drug development .
Biological Activity
The compound 2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine (CAS No. 82895-37-2) is a member of the pyridine family, characterized by a phenylpropene side chain linked through a sulfur atom. This unique structure suggests potential biological activities, which have been explored in various studies.
- Molecular Formula: C₁₄H₁₃NS
- Molecular Weight: 227.33 g/mol
- CAS Number: 82895-37-2
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Chemical Structure:
Anticancer Potential
Several studies have highlighted the anticancer potential of sulfur-containing compounds. For example, thioether and thioamide derivatives have been investigated for their ability to inhibit tumor cell growth without affecting normal cells. The biological activity of This compound could be evaluated in future studies focusing on its cytotoxic effects against cancer cell lines.
Case Study 1: Antifungal Activity
A study on related compounds revealed that certain phenylpropene derivatives exhibited potent antifungal effects against Aspergillus flavus. This suggests that This compound may also be effective against similar fungal pathogens, warranting further investigation into its antifungal properties .
Case Study 2: Cytotoxicity Evaluation
In a comparative analysis of sulfur-containing compounds, several exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism of action often involved the induction of apoptosis in tumor cells. Future studies on This compound should include cytotoxicity assays against various cancer cell lines to elucidate its potential as an anticancer agent .
Data Table: Comparative Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
